Tert-butyl ethyl oxalate
Overview
Description
Tert-butyl ethyl oxalate is an organic compound with the molecular formula C8H14O4. It is a colorless liquid with a sweet, fruity odor. This compound is used in various applications, including as a solvent, a reagent for organic synthesis, and a catalyst for certain reactions .
Mechanism of Action
Target of Action
Tert-butyl ethyl oxalate is a chemical compound with a molecular weight of 174.2
Mode of Action
It’s known that the electronic effect of tert-butyl groups can influence intramolecular interactions within certain compounds . .
Biochemical Pathways
Some studies suggest that tert-butyl groups can have an impact on the biodegradation pathways of certain compounds
Pharmacokinetics
The compound is known to be a liquid at room temperature , which could potentially influence its bioavailability.
Result of Action
Some studies suggest that tert-butyl groups can influence the electronic communication between redox units in certain compounds
Action Environment
Some studies suggest that tert-butyl groups can have an impact on the groundwater
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl ethyl oxalate can be synthesized through the esterification of oxalic acid with tert-butyl alcohol and ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to reflux to drive the reaction to completion.
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of reactants and the removal of water to shift the equilibrium towards ester formation. The use of efficient distillation techniques ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl ethyl oxalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form oxalic acid, tert-butyl alcohol, and ethanol.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: Oxalic acid, tert-butyl alcohol, and ethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Tert-butyl ethyl oxalate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.
Industry: Acts as a solvent and catalyst in various industrial processes, including polymerization and advanced oxidation technologies for water treatment
Comparison with Similar Compounds
Ethyl oxalate: Similar ester but lacks the tert-butyl group.
Tert-butyl oxalate: Similar ester but lacks the ethyl group.
Di-tert-butyl oxalate: Contains two tert-butyl groups instead of one tert-butyl and one ethyl group.
Uniqueness: Tert-butyl ethyl oxalate is unique due to the presence of both tert-butyl and ethyl groups, which provide a balance of steric hindrance and reactivity. This combination makes it a versatile reagent in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-O-tert-butyl 1-O-ethyl oxalate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5-11-6(9)7(10)12-8(2,3)4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGBGKKWENABEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562600 | |
Record name | tert-Butyl ethyl ethanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50624-94-7 | |
Record name | tert-Butyl ethyl ethanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl ethyl oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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